molecular formula C31H37NO5 B11152011 7-[(2,5-dimethylbenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one

7-[(2,5-dimethylbenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11152011
M. Wt: 503.6 g/mol
InChI Key: RTPOSLANUKFJHD-UHFFFAOYSA-N
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Description

3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2,5-DIMETHYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound with a unique structure that combines elements of isoquinoline, chromenone, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2,5-DIMETHYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the isoquinoline and chromenone moieties, followed by their coupling. Common synthetic routes may involve:

    Formation of Isoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Formation of Chromenone Moiety: This can be synthesized via Pechmann condensation, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Coupling Reactions: The final step involves coupling the isoquinoline and chromenone moieties through a suitable linker, often involving esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds like berberine and papaverine share the isoquinoline moiety and exhibit various biological activities.

    Chromenone Derivatives: Compounds such as coumarin and its derivatives are well-known for their anticoagulant and antimicrobial properties.

Uniqueness

What sets 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2,5-DIMETHYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE apart is its combination of these two moieties, potentially offering a unique profile of biological activities and chemical reactivity that is not observed in simpler analogs.

Properties

Molecular Formula

C31H37NO5

Molecular Weight

503.6 g/mol

IUPAC Name

3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-7-[(2,5-dimethylphenyl)methoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C31H37NO5/c1-19-8-9-20(2)23(15-19)18-36-27-11-10-25-21(3)26(30(34)37-29(25)22(27)4)16-28(33)32-14-13-31(35)12-6-5-7-24(31)17-32/h8-11,15,24,35H,5-7,12-14,16-18H2,1-4H3

InChI Key

RTPOSLANUKFJHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)N4CCC5(CCCCC5C4)O)C)C

Origin of Product

United States

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